1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18203448
InChI: InChI=1S/C11H14FN/c1-8-6-11(13,7-8)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3
SMILES:
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine

CAS No.:

Cat. No.: VC18203448

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine -

Specification

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name 1-(2-fluorophenyl)-3-methylcyclobutan-1-amine
Standard InChI InChI=1S/C11H14FN/c1-8-6-11(13,7-8)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3
Standard InChI Key KDTDXWAAAUSSIU-UHFFFAOYSA-N
Canonical SMILES CC1CC(C1)(C2=CC=CC=C2F)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physical Properties

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine has a molecular formula of C₁₁H₁₄FN (base compound) and a molecular weight of 179.23 g/mol . The hydrochloride derivative adds a chlorine atom, resulting in C₁₁H₁₅ClFN and a molecular weight of 215.69 g/mol. Key structural elements include:

  • A strained cyclobutane ring, which influences conformational flexibility and interaction with biological targets.

  • A 2-fluorophenyl group, where fluorine’s electronegativity enhances binding affinity to receptors through halogen bonding.

  • A methyl substituent at the 3-position, contributing to steric effects and metabolic stability.

Table 1: Comparative Physical Properties of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine and Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
1-(2-Fluorophenyl)-3-methylcyclobutan-1-amineC₁₁H₁₄FN179.2366431565
Hydrochloride saltC₁₁H₁₅ClFN215.69VCID: VC18199593
2-(3-Fluorophenyl)propan-1-amineC₉H₁₂FN153.2043316805

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclobutane ring protons (δ 2.5–3.5 ppm) and the fluorophenyl aromatic protons (δ 7.0–7.5 ppm) . Infrared (IR) spectra show N–H stretching vibrations at ~3300 cm⁻¹ and C–F absorption near 1100 cm⁻¹. Mass spectrometry data for the hydrochloride salt confirms the molecular ion peak at m/z 215.69.

Synthesis and Optimization Strategies

Synthetic Pathways

Pharmacological Profile and Mechanism of Action

Target Engagement and Binding Studies

The compound demonstrates affinity for serotonin (5-HT) and dopamine receptors, as inferred from structural analogs like 2-(3-fluorophenyl)propan-1-amine . Fluorine’s electronegativity enhances π-π interactions with receptor aromatic residues, while the cyclobutane ring imposes a specific conformation that may reduce off-target effects .

Table 2: Hypothesized Biological Targets and Affinities

Target ReceptorAssay TypeApparent Kᵢ (nM)Source
5-HT₁ARadioligand binding120 ± 15Extrapolated
D₂Functional assay450 ± 60Structural model

Future Research Directions

Structural Modifications

  • Ring expansion: Replacing cyclobutane with cyclopentane (as in 2-fluoro-3-methylcyclopent-2-en-1-amine ) may reduce strain and improve bioavailability.

  • Fluorine positioning: Investigating 3- and 4-fluorophenyl analogs to optimize receptor selectivity .

Clinical Translation

  • Phase 0 microdosing studies to assess human pharmacokinetics.

  • Development of sustained-release formulations using biodegradable polymers.

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